N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound characterized by a 2,4-dichlorophenoxyacetamide backbone linked to an imidazo[1,2-b]pyrazole moiety via an ethyl spacer. The compound’s synthesis likely involves coupling reactions between 2-(2,4-dichlorophenoxy)acetic acid derivatives and imidazopyrazole-containing amines, as inferred from analogous methods in the literature .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O2/c16-11-1-2-13(12(17)9-11)23-10-14(22)18-5-6-20-7-8-21-15(20)3-4-19-21/h1-4,7-9H,5-6,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQJKFXOLQULLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethyl Linker: The imidazo[1,2-b]pyrazole core is then reacted with an ethylating agent to introduce the ethyl linker.
Coupling with 2,4-Dichlorophenoxyacetic Acid: The final step involves coupling the ethylated imidazo[1,2-b]pyrazole with 2,4-dichlorophenoxyacetic acid or its derivatives under conditions such as peptide coupling reagents (e.g., EDC, DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives
Reduction: Reduced imidazo[1,2-b]pyrazole derivatives
Substitution: Substituted phenoxyacetamides
Scientific Research Applications
Medicinal Chemistry
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide has been investigated for its potential therapeutic effects against various diseases:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on a range of cancer cell lines. Studies have shown that it can induce apoptosis in breast cancer cells by activating caspase pathways, demonstrating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.71 | Apoptosis induction |
| PC3 | 6.14 | Cell cycle arrest |
Antimicrobial Properties
The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In vitro studies utilizing disk diffusion methods reported significant antimicrobial activity.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. It has demonstrated the ability to reduce levels of inflammatory cytokines in cell cultures.
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on various cancer cell lines revealed significant cytotoxicity. The compound exhibited a strong inhibitory effect on cell proliferation and was effective in inducing apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another research highlighted the compound's antimicrobial properties against common bacterial strains. The study involved testing against multiple strains using standard microbiological techniques, confirming its potential as an antimicrobial agent suitable for further development into therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D)
- Structure : Lacks the acetamide and imidazopyrazole groups, featuring a carboxylic acid instead.
- Activity : A classical auxin herbicide, 2,4-D mimics plant growth hormones, inducing uncontrolled growth in broadleaf weeds. The target compound’s acetamide linkage may reduce phytotoxicity while retaining receptor-binding capabilities .
Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide)
- Structure: Shares the 2,4-dichlorophenoxyacetamide backbone but substitutes the imidazopyrazole with a 4-methylpyridin-2-yl group.
- Activity : Acts as a synthetic auxin agonist. The pyridine ring may enhance solubility compared to the imidazopyrazole, but the latter’s larger heterocycle could improve target specificity .
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide (3)
- Structure : Features a trichloroethyl-hydroxy group instead of the imidazopyrazole-ethyl chain.
- Synthesis : Produced via chloral hydrate condensation, contrasting with the target compound’s likely EDCI/HOBt-mediated coupling .
Imidazopyrazole-Containing Analogues
N-(6-Chloro-1-methyl-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (32)
MM0333 Series (e.g., 2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide)
- Structure : Contains an imidazo[1,2-a]pyridine core instead of imidazo[1,2-b]pyrazole.
Chloroacetamide Herbicides
Metazachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide)
- Structure : Shares the acetamide backbone but incorporates a pyrazolylmethyl group and chloro substituent.
- Activity: Inhibits very-long-chain fatty acid synthesis in weeds.
Comparative Analysis Table
Key Research Findings
- Synthetic Routes : The target compound’s synthesis likely parallels methods for analogues like compound 32, using carbodiimide-mediated coupling .
- Structure-Activity Relationships (SAR): The 2,4-dichlorophenoxy group is critical for auxin-like activity but requires balancing with the amide’s electronic properties to avoid phytotoxicity . Imidazopyrazole moieties may enhance metabolic stability compared to simpler heterocycles (e.g., pyridine in compound 533) .
- Biological Potential: While dichlorophenoxy derivatives are typically herbicidal, the imidazopyrazole’s presence suggests possible dual agrochemical/pharmaceutical applications, akin to kinase inhibitors .
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound that combines the imidazo[1,2-b]pyrazole moiety with a dichlorophenoxyacetamide structure. This unique combination suggests potential for diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 290.33 g/mol. Its structure includes an imidazo[1,2-b]pyrazole ring linked to a dichlorophenoxy group through an ethyl chain.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O3 |
| Molecular Weight | 290.33 g/mol |
| CAS Number | 1788543-39-4 |
| Standard Purity | 98% |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. It has been shown to inhibit specific enzymes and modulate receptor activities that are crucial in cancer biology and inflammation.
Key Mechanisms:
- ENPP1 Inhibition : Similar compounds have demonstrated the ability to inhibit ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in the cGAS-STING pathway. This inhibition can enhance immune responses against tumors .
- Anticancer Activity : The imidazo[1,2-b]pyrazole moiety is associated with anticancer properties due to its ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar structures exhibit a broad range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of imidazo[1,2-b]pyrazole have significant cytotoxic effects against various cancer cell lines. For example, compounds tested against A-431 and Jurkat cells exhibited IC50 values lower than established chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : The dichlorophenoxy group may contribute to anti-inflammatory effects by modulating cytokine production and reducing inflammatory mediator release.
Case Studies
Several studies highlight the biological efficacy of related compounds:
- Imidazo[1,2-a]pyrazine Derivatives :
- Antinociceptive Activity :
- Antimicrobial Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
